molecular formula C17H24N2O2 B6473398 4-[(4-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640970-94-9

4-[(4-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473398
CAS No.: 2640970-94-9
M. Wt: 288.4 g/mol
InChI Key: YOOGCCQSTKGENE-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 2-position with a pyrrolidine-1-carbonyl group and at the 4-position with a 4-methylbenzyl moiety. This structure combines aromatic and aliphatic heterocycles, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-4-6-15(7-5-14)12-18-10-11-21-16(13-18)17(20)19-8-2-3-9-19/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOGCCQSTKGENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

4-(4-Methylphenyl)-morpholine
  • Structure : Simplifies the target compound by lacking the 2-position pyrrolidine carbonyl.
  • Synthesis : Synthesized via photoelectrocatalytic cross-coupling (Faradaic efficiency: ~67% for derivatives) .
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
  • Structure: Replaces the morpholine core with a quinoline ring, retaining pyrrolidine and morpholine moieties.
  • Properties : Higher molecular weight and extended aromaticity likely increase lipophilicity compared to the target compound.
  • Applications: Used in research for its heterocyclic diversity, though its quinoline core may target different biological pathways .
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
  • Structure : Shares the morpholine-carbonyl motif but integrates a pyrrolo-pyridine scaffold.
  • Synthesis : Prepared via nucleophilic substitution, suggesting analogous routes for the target compound’s pyrrolidine carbonyl group .
  • Applications : Likely explored in drug discovery due to its hybrid heterocyclic framework .

Substituent-Driven Properties

Pyrrolidine Carbonyl vs. Simpler Substituents
  • Lipophilicity: The pyrrolidine-1-carbonyl group in the target compound may enhance solubility in polar aprotic solvents compared to non-carbonyl analogs (e.g., 4-(4-methylphenyl)-morpholine) but reduce it relative to halogenated derivatives .
4-Methylbenzyl vs. Other Aromatic Groups
  • Steric and Electronic Effects : The 4-methylbenzyl group offers moderate steric bulk and electron-donating properties, contrasting with electron-withdrawing groups (e.g., nitro, bromo) in compounds, which exhibit higher melting points (268–287°C) .
  • Synthetic Accessibility : Photoelectrocatalytic methods () may be adaptable for introducing similar aryl groups under mild conditions .

Comparative Data Table

Compound Name Core Key Substituents Molecular Weight* Melting Point (°C) Yield (%) Applications
Target Compound Morpholine 4-Methylbenzyl, pyrrolidine carbonyl ~330 (calculated) Not reported Not given Research/Pharmaceuticals
4-(4-Methylphenyl)-morpholine Morpholine 4-Methylphenyl ~177 Not reported Not given Photoelectrocatalysis
Quinoline derivative Quinoline Morpholine, pyrrolidine ~357 Not classified Various Heterocyclic research
Pyridin-4-yl-methanone analog Pyrrolopyridine Morpholine carbonyl, chloro ~400 (estimated) Not reported ~70 Drug discovery

*Molecular weights estimated from structural formulas.

Research Implications and Gaps

  • Synthetic Optimization : and suggest photoelectrocatalysis and nucleophilic substitution as viable routes for synthesizing the target compound, though yields and purity require further study .
  • Biological Screening : The structural resemblance to and compounds (e.g., kinase inhibitors) warrants exploration of kinase or protease inhibition activity .
  • Physicochemical Profiling : Melting points, solubility, and stability data are critical for applications but remain unreported in the provided evidence.

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